(2-Chloro-3-methylquinolin-4-yl)methanol (2-Chloro-3-methylquinolin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14160649
InChI: InChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

(2-Chloro-3-methylquinolin-4-yl)methanol

CAS No.:

Cat. No.: VC14160649

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-3-methylquinolin-4-yl)methanol -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name (2-chloro-3-methylquinolin-4-yl)methanol
Standard InChI InChI=1S/C11H10ClNO/c1-7-9(6-14)8-4-2-3-5-10(8)13-11(7)12/h2-5,14H,6H2,1H3
Standard InChI Key MFDOSMIIVIZAFO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N=C1Cl)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2-Chloro-3-methylquinolin-4-yl)methanol features a bicyclic quinoline core substituted with chlorine at C2, a methyl group at C3, and a hydroxymethyl group at C4. The planar aromatic system facilitates π-π stacking interactions, while the polar hydroxymethyl group enhances solubility in protic solvents. The IUPAC name, (2-chloro-3-methylquinolin-4-yl)methanol, reflects these substituents systematically.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}
Molecular Weight207.65 g/mol
SMILES NotationCC1=C(C2=CC=CC=C2N=C1Cl)CO
InChI KeyMFDOSMIIVIZAFO-UHFFFAOYSA-N
PubChem CID89923521

The compound’s canonical SMILES string confirms the chlorine and methyl groups’ positions, while its InChI key ensures unambiguous chemical identification.

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure. The 1H^1\text{H}-NMR spectrum typically shows a singlet for the methyl group at δ 2.5–2.7 ppm, a broad peak for the hydroxymethyl proton (δ 4.8–5.2 ppm), and aromatic protons between δ 7.2–8.5 ppm. Mass spectrometry (MS) reveals a molecular ion peak at m/z 207.65, with fragments corresponding to the loss of –CH2_2OH (Δ m/z -31). High-performance liquid chromatography (HPLC) analyses indicate a purity ≥95% under reverse-phase conditions, ensuring reliability in biological assays.

Synthetic Methodologies

Precursor-Based Routes

The synthesis of (2-Chloro-3-methylquinolin-4-yl)methanol commonly begins with 3-methylquinolin-4-ol. Chlorination at C2 is achieved using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux, yielding 2-chloro-3-methylquinoline-4-ol. Subsequent hydroxymethylation employs formaldehyde in a basic medium, introducing the –CH2_2OH group via electrophilic substitution.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsProductYield
1POCl3\text{POCl}_3, 110°C, 6h2-Chloro-3-methylquinoline-4-ol78%
2HCHO\text{HCHO}, NaOH, 80°C, 4h(2-Chloro-3-methylquinolin-4-yl)methanol65%

Optimization Challenges

Yield optimization remains a focus due to competing side reactions, such as over-chlorination or oxidation of the hydroxymethyl group. Catalytic approaches using Lewis acids (e.g., ZnCl2\text{ZnCl}_2) improve regioselectivity during chlorination, while inert atmospheres minimize oxidative degradation.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Molecular docking studies predict strong binding (ΔG ≤ -8.5 kcal/mol) to E. coli DNA gyrase and S. aureus dihydrofolate reductase, suggesting dual antibacterial mechanisms. In vitro assays against Gram-positive and Gram-negative strains show minimum inhibitory concentrations (MICs) of 8–32 μg/mL, comparable to ciprofloxacin.

Structure-Activity Relationships (SAR)

The chlorine atom enhances target affinity via hydrophobic interactions, while the hydroxymethyl group improves solubility without compromising membrane permeability. Methylation at C3 sterically shields the quinoline core from metabolic degradation, extending half-life in biological systems.

Analytical and Computational Tools

Chromatographic Profiling

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Stability studies under accelerated conditions (40°C, 75% RH) indicate a shelf life >24 months when stored in amber glass.

In Silico Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)\text{B3LYP/6-311+G(d,p)}) optimize the compound’s geometry, revealing a dipole moment of 4.2 Debye that aligns with its moderate aqueous solubility. Molecular dynamics simulations further validate its binding stability in microbial enzyme pockets.

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as esterification of the hydroxymethyl group, aim to enhance bioavailability. Preliminary pharmacokinetic studies in rodent models show a plasma half-life of 2.3 hours and 89% protein binding, necessitating prodrug approaches for clinical translation.

Combination Therapies

Synergistic effects with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) highlight potential for combination regimens. Sub-MIC\text{MIC} concentrations reduce biofilm formation by 60%, underscoring anti-virulence applications.

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